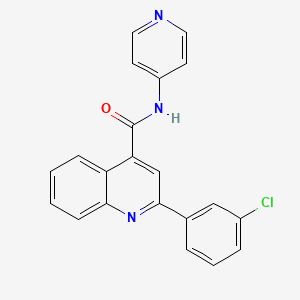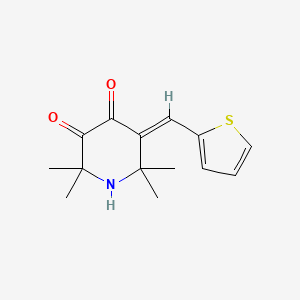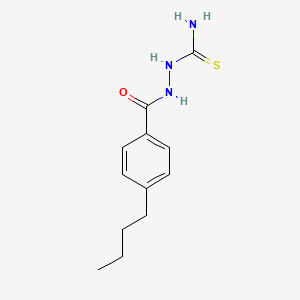
6-(1-azepanylcarbonyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole
説明
6-(1-azepanylcarbonyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is a member of the benzothiazole family, which is known to exhibit diverse biological activities such as antitumor, antimicrobial, and anti-inflammatory properties.
作用機序
The exact mechanism of action of 6-(1-azepanylcarbonyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells through the activation of caspase-3 and caspase-9. In addition, it has been suggested that the compound inhibits the growth of cancer cells by arresting the cell cycle at the G2/M phase. The antimicrobial activity of the compound is believed to be due to its ability to disrupt the bacterial cell membrane. The anti-inflammatory activity of the compound is thought to be mediated by its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that the compound inhibits the proliferation of cancer cells, induces apoptosis, and arrests the cell cycle at the G2/M phase. The compound has also been found to inhibit the growth of various bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In addition, the compound has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α in vitro.
実験室実験の利点と制限
The advantages of using 6-(1-azepanylcarbonyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole in lab experiments include its potent antitumor, antimicrobial, and anti-inflammatory activities, as well as its relatively simple synthesis method. However, the compound has some limitations, including its poor solubility in aqueous solutions, which may limit its application in biological assays. In addition, the compound may exhibit cytotoxicity towards normal cells at high concentrations, which may limit its potential as a therapeutic agent.
将来の方向性
Future research on 6-(1-azepanylcarbonyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole could focus on the following areas:
1. Further elucidation of the compound's mechanism of action, particularly with regards to its antitumor activity.
2. Investigation of the compound's potential as an antimicrobial agent in vivo.
3. Exploration of the compound's anti-inflammatory activity in vivo and its potential as a treatment for inflammatory diseases.
4. Development of novel analogs of the compound with improved solubility and selectivity towards cancer cells.
5. Evaluation of the compound's toxicity and pharmacokinetic properties in animal models.
6. Investigation of the compound's potential as a radiosensitizer in cancer therapy.
In conclusion, this compound is a promising heterocyclic compound with potential therapeutic applications. Its potent antitumor, antimicrobial, and anti-inflammatory activities make it an attractive candidate for further research and development. Future studies could focus on elucidating the compound's mechanism of action, exploring its potential as a treatment for inflammatory diseases, and developing novel analogs with improved solubility and selectivity towards cancer cells.
科学的研究の応用
6-(1-azepanylcarbonyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor activity against various cancer cell lines such as HepG2, MCF-7, and HeLa. The compound has also shown promising antimicrobial activity against gram-positive and gram-negative bacteria. In addition, it has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
特性
IUPAC Name |
azepan-1-yl-(2-pyrrol-1-yl-1,3-benzothiazol-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c22-17(20-9-3-1-2-4-10-20)14-7-8-15-16(13-14)23-18(19-15)21-11-5-6-12-21/h5-8,11-13H,1-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPWXBKDIWYNMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({4-[(phenylthio)methyl]benzoyl}amino)-N-propylbenzamide](/img/structure/B4856736.png)
![N-(4-{[2-(2-chlorobenzoyl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B4856740.png)

![3-[(3,4-dichlorobenzyl)thio]-5-isopropyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole](/img/structure/B4856753.png)

![ethyl 4-[4-(allyloxy)-3-methoxybenzylidene]-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4856791.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-1-[(4-chlorophenoxy)methyl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4856807.png)

![2-[(4-chlorophenyl)thio]-N-[4-(4-morpholinyl)benzyl]propanamide](/img/structure/B4856835.png)
![3-(benzylsulfonyl)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4856841.png)
![methyl 3-[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]-4-methylbenzoate](/img/structure/B4856855.png)
![4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}-2-methoxy-6-nitrophenyl acetate](/img/structure/B4856859.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea](/img/structure/B4856862.png)
![1-(3-chlorophenyl)-4-[(5-isopropyl-3-thienyl)carbonyl]piperazine](/img/structure/B4856865.png)